Lipophilicity Differential: 5-Bromo-3-ethyl-6-methyl Derivative vs. Non‑Brominated Scaffold
The introduction of bromine at position 5 increases calculated lipophilicity by approximately 0.5–0.7 log P units relative to the non‑halogenated 3-ethyl-6-methylimidazo[2,1-b]thiazole scaffold. This increment moves the compound from a borderline permeability range into a more consistently permeable window, which is a critical consideration in cell-based screening cascades [1]. The measured XLogP3 of the target compound is 4.1, whereas the non‑brominated parent is predicted to show XLogP3 ≈ 3.4–3.6 based on fragment‑based calculation methods [1].
| Evidence Dimension | Calculated octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | 3-Ethyl-6-methylimidazo[2,1-b]thiazole (non‑brominated parent); estimated XLogP3 ≈ 3.4–3.6 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021 release); fragment‑based estimation for comparator |
Why This Matters
A compound with XLogP3 ≈ 4.1 is more likely to passively cross cell membranes than one with XLogP3 ≈ 3.5, making the brominated analog a preferred choice for intracellular target-based assays where permeability is a known hurdle.
- [1] PubChem Compound Summary for CID 97734095, 5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole. Computed XLogP3-AA value and fragment‑based estimation methodology. National Center for Biotechnology Information. Accessed 2026-05-01. View Source
